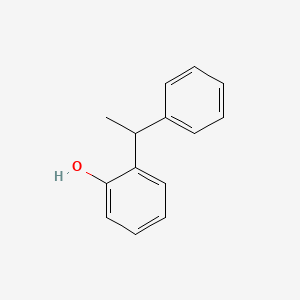

2-(1-Phenylethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZIVNCBUWDCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863348 | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-44-9, 26857-99-8 | |

| Record name | 2-(α-Methylbenzyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4237-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Phenylethyl)phenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026857998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL454DY9RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 2-(1-phenylethyl)phenol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of 2-(1-phenylethyl)phenol

This compound, a substituted phenol with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol , holds significant interest in various chemical and pharmaceutical research domains.[1] Its structural complexity, arising from the chiral center at the ethyl bridge and the substituted aromatic rings, necessitates a thorough characterization to understand its chemical behavior and potential applications. This guide provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As a Senior Application Scientist, the objective is to not only present the data but also to elucidate the underlying principles of spectral interpretation, thereby offering a robust framework for the structural confirmation and analysis of this compound and its analogues.

The strategic application of these spectroscopic methods allows for a comprehensive mapping of the molecule's connectivity and functional groups. NMR spectroscopy provides intricate details about the hydrogen and carbon framework, IR spectroscopy identifies the characteristic vibrational modes of the functional groups, and mass spectrometry reveals the compound's molecular weight and fragmentation patterns, offering crucial pieces to the structural puzzle.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, we can predict the approximate chemical shifts, multiplicities, and integration values for each proton.

Expected ¹H NMR Spectral Features:

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet | 5H |

| Aromatic (C₆H₄) | 6.7 - 7.2 | Multiplet | 4H |

| Methine (-CH) | 4.1 - 4.5 | Quartet | 1H |

| Methyl (-CH₃) | 1.5 - 1.7 | Doublet | 3H |

These are predicted values and may vary based on the solvent and experimental conditions.

The broad singlet for the hydroxyl proton is a characteristic feature, and its chemical shift can be sensitive to concentration and temperature due to hydrogen bonding. The aromatic protons of the two phenyl rings will appear as complex multiplets in the downfield region. The methine proton, being adjacent to a methyl group, is expected to be a quartet, while the methyl protons will appear as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, we expect to see 12 distinct signals in the broadband-decoupled spectrum, as the two phenyl rings have different substitution patterns.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C-O (Phenolic) | 150 - 155 |

| Quaternary Aromatic (C-C) | 130 - 145 |

| Aromatic CH | 115 - 130 |

| Methine (-CH) | 40 - 45 |

| Methyl (-CH₃) | 20 - 25 |

These are predicted values and may vary based on the solvent and experimental conditions.

The carbon atom attached to the hydroxyl group (C-O) will be the most downfield aromatic carbon. The other aromatic carbons will resonate in the typical range of 115-145 ppm. The aliphatic methine and methyl carbons will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, and C=C bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~3000-2850 | C-H stretch | Aliphatic C-H |

| ~1600 & ~1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Phenolic C-O |

| ~750 & ~700 | C-H bend (out-of-plane) | Monosubstituted and ortho-disubstituted rings |

The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The characteristic aromatic C=C stretching bands and the C-O stretching of the phenol group are also key diagnostic peaks. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The mass spectrum from the NIST WebBook shows a molecular ion peak at m/z = 198, which corresponds to the molecular weight of this compound (C₁₄H₁₄O).[2]

-

Base Peak: The most intense peak in the spectrum, known as the base peak, is observed at m/z = 183. This peak likely corresponds to the loss of a methyl group (-CH₃) from the molecular ion, forming a stable benzylic cation.

-

Other Significant Fragments: Another prominent peak is seen at m/z = 165, which could result from the loss of a water molecule from the [M-CH₃]⁺ fragment or another rearrangement process.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of this compound in EI-MS.

IV. Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width, number of scans, and relaxation delay.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Infrared Spectroscopy

-

Sample Preparation: For a neat sample, a drop of the liquid can be placed between two KBr or NaCl plates to form a thin film.[1] Alternatively, for a solid sample, a KBr pellet can be prepared.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

V. Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The combined interpretation of these datasets offers a powerful approach for the characterization of this and other related molecules, which is a critical step in any research and development endeavor. This guide serves as a technical resource for scientists, providing not only the expected spectral data but also the rationale behind their interpretation, thereby fostering a deeper understanding of these indispensable analytical techniques.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Phenol, 2-(1-phenylethyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Styrene

This guide provides a comprehensive overview of the Friedel-Crafts alkylation of phenol with styrene, a cornerstone of electrophilic aromatic substitution in industrial and academic settings. We will delve into the core mechanistic principles, explore the nuances of catalyst selection, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal reaction for the synthesis of styrenated phenols, which are valuable precursors for antioxidants, polymers, and other specialty chemicals.[1]

The Strategic Importance of Styrenated Phenols

The alkylation of phenol with styrene yields a family of compounds known as styrenated phenols. These molecules, which include mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP), are of significant industrial importance.[1] Their utility stems from the tailored properties imparted by the bulky styrenyl groups, which enhance steric hindrance and lipophilicity. This makes them highly effective as antioxidants in plastics, rubber, and oils, as well as key intermediates in the synthesis of resins and surfactants.[1][2] The control over the degree of styrenation and the regioselectivity of the substitution is paramount in tuning the final properties of the product for specific applications.

Unraveling the Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts alkylation of phenol with styrene is a classic example of an electrophilic aromatic substitution reaction.[1][3] The reaction is catalyzed by an acid, which can be either a Brønsted acid (e.g., H₂SO₄, H₃PO₄) or a Lewis acid (e.g., AlCl₃, FeCl₃).[1] In recent years, solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and activated clays have gained prominence due to their environmental and handling advantages.[1][4][5]

The mechanism can be dissected into three primary steps:

Step 1: Formation of the Carbocation Electrophile

The reaction is initiated by the protonation of the styrene double bond by the acid catalyst. This generates a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl group. The stability of this carbocation is a key driving force for the reaction.

Step 2: Electrophilic Attack on the Phenol Ring

The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the carbocation. The hydroxyl group is an ortho, para-directing group, meaning the electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Deprotonation and Aromatization

The final step involves the deprotonation of the arenium ion by a weak base (such as the conjugate base of the acid catalyst or another phenol molecule) to restore the aromaticity of the ring, yielding the styrenated phenol product and regenerating the acid catalyst.[1]

Mechanistic Pathway Diagram

Caption: The acid-catalyzed mechanism of Friedel-Crafts alkylation of phenol with styrene.

Regioselectivity: The Ortho vs. Para Conundrum

The hydroxyl group of phenol directs the incoming electrophile to the ortho and para positions. The ratio of ortho to para isomers is influenced by several factors:

-

Steric Hindrance: The bulky styrenyl group experiences greater steric hindrance at the ortho position, which is adjacent to the hydroxyl group. This generally favors the formation of the para isomer.[4]

-

Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho substitution, potentially increasing the yield of the ortho isomer.

-

Catalyst Choice: The nature of the catalyst can influence the steric environment around the active site, thereby affecting the regioselectivity. Some catalyst systems have been developed to enhance ortho-selectivity.[6][7]

The Role of the Catalyst: A Critical Choice

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and sustainability of the reaction.[1]

Traditional Brønsted and Lewis Acids

-

Brønsted Acids (H₂SO₄, H₃PO₄): These are effective and inexpensive catalysts. However, they are highly corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste, posing environmental concerns.[1]

-

Lewis Acids (AlCl₃, FeCl₃): These are also highly active catalysts.[8] A major drawback is that they can form complexes with the product ketone, requiring stoichiometric amounts and an aqueous workup to liberate the product and destroy the catalyst.[3]

The Rise of Solid Acid Catalysts

To address the shortcomings of traditional catalysts, significant research has focused on the development of solid acid catalysts.

-

Sulfated Zirconia (SO₄²⁻/ZrO₂): This catalyst has shown excellent activity and selectivity for the styrenation of phenol.[5][9][10] It offers the advantages of being easily separable by filtration, reusable, and less corrosive.

-

Activated Clays and Zeolites: These materials provide a high surface area and tunable acidity, making them effective and shape-selective catalysts for this reaction.[4]

The use of solid acid catalysts aligns with the principles of green chemistry by minimizing waste and simplifying product purification.

Experimental Protocols: From Benchtop to Production

The following protocols provide a generalized framework for conducting the Friedel-Crafts alkylation of phenol with styrene. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory due to the hazardous nature of the reagents.[1][4]

Protocol 1: Solid Acid Catalysis with Sulfated Zirconia

This protocol is adapted from methodologies employing sulfated zirconia as a reusable solid acid catalyst.[1][5]

Materials:

-

Phenol

-

Styrene

-

Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst (e.g., 15 wt% of total reactants)

-

Toluene (optional, as a solvent)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.[1]

-

Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask.[1]

-

Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).[1][5]

-

Styrene Addition: Slowly add styrene dropwise from the dropping funnel over a period to control the exothermic reaction.[1]

-

Reaction Monitoring: Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 6 hours).[1][5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.[1]

-

Neutralize any residual acidity in the filtrate with an aqueous sodium carbonate solution.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Analysis: Analyze the product composition (MSP, DSP, TSP) using Gas Chromatography (GC) or other suitable analytical techniques.[1]

Protocol 2: Brønsted Acid Catalysis with Phosphoric Acid

This protocol is based on procedures using a traditional Brønsted acid catalyst.[1][11]

Materials:

-

Phenol

-

Styrene

-

Phosphoric acid (H₃PO₄)

-

Sodium carbonate or sodium hydroxide solution (for neutralization)

Equipment:

-

Same as Protocol 1

Procedure:

-

Reaction Setup: Assemble the reaction apparatus as described in Protocol 1.

-

Charging Reactants: Add phenol and the phosphoric acid catalyst to the reaction flask.[1]

-

Styrene Addition: Slowly add styrene (e.g., 0.8-1.2 equivalents) dropwise. The exothermic nature of the addition will likely cause the temperature to rise (e.g., to 170°C). Control the addition rate to maintain the desired temperature.[1][11]

-

Work-up:

-

Cool the reaction mixture to a safe temperature (e.g., below 120°C).[1]

-

Slowly add a base (e.g., sodium carbonate solution) to neutralize the acid catalyst.[1]

-

Remove unreacted volatile materials by distillation.

-

The crude product can be purified by fractional distillation under vacuum to separate the different styrenated phenol isomers.[1]

-

-

Analysis: Characterize the final product fractions using appropriate analytical methods.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of styrenated phenols.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the styrenation of phenol using a solid acid catalyst.

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Reference |

| 15-SO₄²⁻/ZrO₂ | 15 | 100 | 6 | ~100 | ~100 | 23.6 | 52.1 | 5.4 | [5][9][10] |

| SO₄²⁻/TiO₂ | 5 | 100 | 1 | ~100 | ~100 | - | 66.1 | - | [12] |

Note: Selectivity can be significantly influenced by the molar ratio of phenol to styrene.

Conclusion and Future Outlook

The Friedel-Crafts alkylation of phenol with styrene remains a highly relevant and versatile reaction. While traditional acid catalysts are effective, the field is increasingly moving towards the adoption of more sustainable solid acid catalysts. Future research will likely focus on the development of novel catalysts with enhanced activity, selectivity, and reusability, as well as the exploration of milder reaction conditions. A deeper understanding of the structure-activity relationships of these catalysts will be crucial in designing more efficient and environmentally benign processes for the production of valuable styrenated phenols.

References

-

Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed. National Center for Biotechnology Information. [Link]

-

Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst - Ingenta Connect. Ingenta Connect. [Link]

- KR20110070081A - Process for preparing styrenated phenol - Google Patents.

-

Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst - ResearchGate. ResearchGate. [Link]

-

Alkylation of phenols with styrene. | Download Table - ResearchGate. ResearchGate. [Link]

-

Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.⁷⁹ - ResearchGate. ResearchGate. [Link]

-

Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

-

The kinetics of the phenol–styrene reaction - Journal of the Chemical Society (Resumed) (RSC Publishing). Royal Society of Chemistry. [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. National Center for Biotechnology Information. [Link]

-

A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of ... - PubMed. National Center for Biotechnology Information. [Link]

-

(PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ResearchGate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]

- 12. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Deep Dive into Styrenated Phenols: An In-depth Technical Guide for Researchers

Abstract

Styrenated phenols are a cornerstone class of antioxidants, indispensable in the stabilization of polymers, rubbers, and oils. Their efficacy is rooted in the sacrificial role of the phenolic hydroxyl group, which readily neutralizes chain-propagating free radicals. While commercially available as complex mixtures of mono-, di-, and tri-styrenated congeners, a granular understanding of the antioxidant activity of individual isomers is paramount for the rational design of next-generation stabilizers and for specialized applications in drug development. This technical guide provides a comprehensive framework for the quantum chemical investigation of styrenated phenols. We will delve into the theoretical underpinnings, establish robust computational protocols, and elucidate the structure-activity relationships that govern their antioxidant potency. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to predict and understand the antioxidant behavior of these vital molecules.

Introduction: The Industrial and Scientific Significance of Styrenated Phenols

Phenolic compounds are among the most important and widely studied antioxidants.[1][2] Their ability to scavenge destructive free radicals makes them essential additives in a vast array of industrial products and a focal point in biomedical research.[3][4] Styrenated phenols, synthesized through the Friedel-Crafts alkylation of phenol with styrene, represent a commercially significant subclass of hindered phenolic antioxidants.[5] The styryl groups, typically attaching at the ortho and para positions, introduce steric hindrance around the hydroxyl group. This structural modification is not merely incidental; it is a key determinant of their antioxidant function, enhancing their stability and tuning their reactivity.

The industrial product is a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[5] While this mixture is effective for bulk applications, understanding the specific contribution of each isomer is crucial for optimizing performance and for applications requiring high specificity.[6] Quantum chemical calculations offer a powerful, cost-effective lens through which we can dissect the intricate relationship between molecular structure and antioxidant function, providing insights that are often challenging to obtain through experimental methods alone.[7][8]

The Theoretical Framework: Unraveling Antioxidant Mechanisms

The primary function of a chain-breaking antioxidant like a styrenated phenol is to intercept and neutralize peroxyl radicals (ROO•), which are key intermediates in oxidative degradation. This is accomplished through several competing reaction mechanisms, the thermodynamics and kinetics of which can be effectively modeled using quantum chemistry.[9][10]

Key Antioxidant Mechanisms

Three principal mechanisms describe the free-radical scavenging activity of phenolic compounds:[7]

-

Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it and forming a stable phenoxyl radical. The efficiency of this mechanism is primarily governed by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE signifies a weaker O-H bond and, consequently, a more favorable HAT process.[1] This mechanism is generally favored in non-polar media, such as lipids and polymers.[3]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the phenol to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion. The feasibility of the initial electron transfer is assessed by the Ionization Potential (IP). The subsequent proton transfer is related to the Proton Dissociation Enthalpy (PDE).

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar, protic solvents. The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. The initial deprotonation step is governed by the Proton Affinity (PA), while the subsequent electron transfer is characterized by the Electron Transfer Enthalpy (ETE).

The predominant mechanism is highly dependent on the solvent environment and the nature of the free radical.[9][10]

Diagram: Antioxidant Mechanisms of Styrenated Phenols

Caption: Key free-radical scavenging mechanisms for styrenated phenols.

Computational Methodology: A Practical Guide

The accuracy of quantum chemical predictions hinges on the judicious selection of computational methods and basis sets. Density Functional Theory (DFT) has emerged as the workhorse for studying phenolic antioxidants due to its excellent balance of computational cost and accuracy.[3][11]

Choosing the Right Tools: Functionals and Basis Sets

-

Functionals: For antioxidant properties, hybrid and meta-hybrid GGA functionals are often preferred.

-

B3LYP: A widely used hybrid functional that provides a good starting point for geometric optimizations and frequency calculations.[11]

-

M06-2X: This meta-hybrid GGA functional is highly recommended for thermochemistry and kinetics, often yielding more accurate BDE and IP values for main-group chemistry.[7][8]

-

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions might be important, although less critical for the intramolecular properties of single styrenated phenol molecules.

-

-

Basis Sets: Pople-style basis sets are commonly employed and offer a systematic way to improve accuracy.

-

6-31+G(d,p): A good-quality, diffuse-function-augmented, and polarized basis set suitable for geometry optimizations and frequency calculations of both neutral and ionic species involved in antioxidant mechanisms.[7]

-

6-311++G(d,p): A larger, more flexible basis set often used for single-point energy calculations on optimized geometries to obtain more accurate electronic energies for BDE and IP calculations.[12]

-

Causality Behind the Choice: The styryl groups are bulky, non-polar substituents. Their primary influence on antioxidant activity is electronic (through resonance and induction) and steric. The selected DFT methods, particularly M06-2X, are well-suited to capture these electronic effects. The inclusion of diffuse functions ('+' and '++') in the basis set is crucial for accurately describing the electronic structure of anions (phenoxide in SPLET) and radical cations (in SET-PT), while polarization functions ('(d,p)') are essential for describing the correct geometry and bonding environment.[7][12]

Step-by-Step Computational Protocol

Here, we outline a self-validating protocol for calculating the key antioxidant descriptors for a styrenated phenol isomer (e.g., p-mono-styrenated phenol).

Step 1: Geometry Optimization and Frequency Analysis

-

Objective: To find the lowest energy conformation of the neutral phenol, its corresponding phenoxyl radical, and radical cation.

-

Procedure:

-

Build the initial 3D structure of the molecule.

-

Perform a geometry optimization using a chosen level of theory (e.g., M06-2X/6-31+G(d,p)).

-

After optimization, perform a frequency calculation at the same level of theory.

-

-

Validation: A true energy minimum is confirmed by the absence of imaginary frequencies. The resulting thermal corrections from the frequency calculation are used to compute enthalpies at 298.15 K.

Step 2: Calculation of Thermodynamic Descriptors

-

Objective: To compute BDE, IP, PDE, PA, and ETE.

-

Procedure (using calculated enthalpies):

-

BDE (for HAT):

-

BDE = H(ArO•) + H(H•) - H(ArOH)

-

Where H(ArO•) is the enthalpy of the phenoxyl radical, H(H•) is the enthalpy of a hydrogen atom, and H(ArOH) is the enthalpy of the parent phenol.[1]

-

-

IP (for SET-PT):

-

IP = H(ArOH•+) + H(e⁻) - H(ArOH)

-

Often, the adiabatic ionization potential is calculated from the difference in electronic energies of the optimized radical cation and the neutral molecule.

-

-

PA (for SPLET):

-

PA = H(ArO⁻) + H(H⁺) - H(ArOH)

-

-

The other descriptors (PDE, ETE) are calculated similarly from the enthalpies of the relevant species.

-

Step 3: Solvation Effects

-

Objective: To model the influence of the surrounding medium (e.g., non-polar heptane for polymers, polar water for biological systems).

-

Procedure: Employ an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculation steps.[2]

-

Rationale: Solvation can dramatically alter the relative energies of neutral and charged species, thus changing the thermodynamically preferred antioxidant mechanism. SPLET, for instance, is highly favored in polar solvents that can stabilize the phenoxide anion and proton.[9]

Diagram: Computational Workflow for Antioxidant Properties

Caption: A typical DFT-based workflow for evaluating antioxidant parameters.

Structure-Activity Relationships in Styrenated Phenols

While direct, comprehensive computational studies on all styrenated phenol isomers are not abundant in the literature, we can infer their relative antioxidant activities based on well-established principles of physical organic chemistry.[4][6]

The key factors influencing the antioxidant activity are:

-

O-H Bond Dissociation Enthalpy (BDE): This is the primary indicator for the HAT mechanism.

-

Stability of the Resulting Phenoxyl Radical: A more stable radical implies a lower BDE and thus a more reactive antioxidant. Stability is enhanced by electron-donating groups and steric hindrance that prevents radical-radical recombination.

Effect of Styrenation Degree

-

Mono- vs. Di- vs. Tri-styrenated: The styryl group (phenylethyl) is an electron-donating group via hyperconjugation and weak induction. Therefore, increasing the number of styryl substituents on the ring is expected to lower the BDE of the O-H bond. This suggests a potential reactivity order of TSP > DSP > MSP .

-

Steric Effects: Increased substitution also provides greater steric shielding for the resulting phenoxyl radical, preventing it from participating in unwanted side reactions and enhancing its stability.

Effect of Substitution Position (ortho vs. para)

-

Electronic Effects: Both ortho and para substituents can stabilize the phenoxyl radical through resonance delocalization of the unpaired electron. The styryl group at the para position can effectively participate in this delocalization. An ortho styryl group also contributes to stabilization.

-

Steric Hindrance: Bulky groups at the ortho positions are particularly effective at sterically shielding the hydroxyl group and the subsequent radical. This can enhance the antioxidant's effectiveness by preventing dimerization or other termination reactions of the phenoxyl radical itself. Therefore, 2,4-DSP and 2,4,6-TSP are expected to be highly effective antioxidants.

Quantitative Data Summary

The following table presents hypothetical but expected trends in BDE and IP for various styrenated phenol isomers, based on the principles discussed. Lower values generally indicate higher potential antioxidant activity via the HAT (BDE) or SET-PT (IP) mechanisms.

| Compound | Substitution Pattern | Expected BDE (kcal/mol) Trend | Expected IP (eV) Trend | Rationale |

| Phenol | Unsubstituted | Highest | Highest | Baseline reference. |

| MSP | p-styrenated | Lower than Phenol | Lower than Phenol | Electron-donating styryl group. |

| MSP | o-styrenated | Lower than Phenol | Lower than Phenol | Electron-donating & steric effects. |

| DSP | 2,4-di-styrenated | Lower than MSP | Lower than MSP | Two electron-donating groups. |

| TSP | 2,4,6-tri-styrenated | Lowest | Lowest | Three electron-donating groups, high steric hindrance. |

Note: These are qualitative trends. Actual values must be computed for a quantitative comparison.

Advanced Topics: Spectroscopic and Kinetic Analysis

Beyond thermodynamics, quantum chemistry can predict spectroscopic properties and reaction kinetics.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of styrenated phenols and their corresponding phenoxyl radicals. This can be valuable for experimental validation and for understanding the photostability of these antioxidants.

-

Reaction Kinetics: By locating the transition state structure for the reaction between a styrenated phenol and a peroxyl radical, it is possible to calculate the activation energy barrier. This provides insight into the reaction rate, which is a more direct measure of antioxidant efficacy than thermodynamic descriptors alone. Transition State Theory (TST) can then be used to compute the rate constants.[8]

Conclusion and Future Outlook

Quantum chemical modeling provides an indispensable toolkit for the in-depth study of styrenated phenol antioxidants. By leveraging DFT calculations, researchers can elucidate the operative antioxidant mechanisms, predict the relative potencies of different isomers, and rationalize structure-activity relationships. This theoretical insight is crucial for the targeted design of more effective and specialized antioxidants for a wide range of industrial and biomedical applications.

Future computational work should focus on building comprehensive quantitative structure-activity relationship (QSAR) models for a wide range of alkylated phenols, including styrenated variants.[13][14] Furthermore, investigating the reactivity of styrenated phenols toward other reactive oxygen species (ROS) and exploring their behavior in complex, multi-component systems through multiscale modeling will provide a more holistic understanding of their function in real-world environments.

References

-

A. M. Karthika, T. Thomas, C. Augustine, T. Arun Luiz, and R. Scaria, "DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) as an antioxidant in aviation fuels," Molecular Physics, vol. 123, no. 10, e2314959, 2025. [Online]. Available: [Link]

-

DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) as an antioxidant in aviation fuels. Taylor & Francis Online. Available: [Link]

-

DFT Study of the Direct Radical Scavenging Potency of Two Natural Catecholic Compounds. MDPI. Available: [Link]

-

A DFT study: ranking of antioxidant activity of various candidate molecules. UNEC JEAS. Available: [Link]

-

DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. PubMed. Available: [Link]

-

Theoretical Calculation of Substituent Effects on the O−H Bond Strength of Phenolic Antioxidants Related to Vitamin E. Journal of the American Chemical Society. Available: [Link]

-

A density functional theory benchmark on antioxidant-related properties of polyphenols. ResearchGate. Available: [Link]

-

Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. ResearchGate. Available: [Link]

-

A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical. PMC. Available: [Link]

-

Theoretical Study of the Reactivity of Phenyl Radicals Toward Enol Acetates. SciELO. Available: [Link]

-

Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. PubMed. Available: [Link]

-

Establishment of a quantitative structure-activity relationship model for evaluating and predicting the protective potentials of phenolic antioxidants on lipid peroxidation. PubMed. Available: [Link]

-

Computational Analysis of Structure–Activity Relationships. ResearchGate. Available: [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available: [Link]

-

On the energetics of phenol antioxidants activity. ResearchGate. Available: [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Available: [Link]

-

Theoretical study of phenolic antioxidants properties in reaction with oxygen-centered radicals. ResearchGate. Available: [Link]

-

Systematic computational analysis of structure-activity relationships: concepts, challenges and recent advances. PubMed. Available: [Link]

-

Structure-activity relationships in microbial transformation of phenols. PubMed. Available: [Link]

-

Theoretical study of mechanism and kinetics for the addition of hydroxyl radical to phenol. ResearchGate. Available: [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. Available: [Link]

-

Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. PubMed. Available: [Link]

- Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst. Google Patents.

-

Differences in structure, energy, and spectrum between neutral, protonated, and deprotonated phenol dimers: comparison of various density functionals with ab initio theory. RSC Publishing. Available: [Link]

-

Tristyrene phenol. PubChem. Available: [Link]

-

Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV-vis, and FT-IR Approaches. PubMed. Available: [Link]

-

DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI. Available: [Link]

-

Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. ChemRxiv. Available: [Link]

Sources

- 1. DFT Study of the Direct Radical Scavenging Potency of Two Natural Catecholic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Establishment of a quantitative structure-activity relationship model for evaluating and predicting the protective potentials of phenolic antioxidants on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR101808042B1 - Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. unec-jeas.com [unec-jeas.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV-vis, and FT-IR Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic computational analysis of structure-activity relationships: concepts, challenges and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Phenylethyl)phenol: Properties, Synthesis, and Applications

Introduction

2-(1-Phenylethyl)phenol is an ortho-substituted phenolic compound of significant interest in synthetic chemistry and materials science.[1] Its molecular architecture, featuring a chiral center and a sterically influential phenylethyl group adjacent to a reactive hydroxyl group, imparts a unique combination of physical and chemical properties.[1] This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, spectroscopic signature, chemical reactivity, a representative synthesis protocol, and its current and potential applications, providing the field-proven insights necessary for its effective utilization in a laboratory and industrial context.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is registered under CAS Number 4237-44-9.[2][3] Its structure consists of a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1] This substitution introduces both steric bulk and a chiral carbon, making it a racemic mixture in its common form.[4]

Key identifiers are summarized below:

-

IUPAC Name : this compound[1]

-

Synonyms : o-(α-Methylbenzyl)phenol, o-(1-Phenylethyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2]

-

SMILES : CC(C1=CC=CC=C1)C2=CC=CC=C2O[1]

The ortho-substitution is a critical structural feature, directly influencing the compound's reactivity. The proximity of the bulky phenylethyl group to the hydroxyl group creates steric hindrance, which can modulate the accessibility and reactivity of the phenolic proton and the aromatic ring itself compared to its meta- and para-isomers.[1]

Physicochemical Properties

The physical state and solubility parameters of a compound dictate its handling, storage, and application. This compound is typically a colorless to light yellow liquid at room temperature.[6][7] Its properties are quantitatively summarized in the table below. The high boiling point is indicative of strong intermolecular forces, including hydrogen bonding from the hydroxyl group.

| Property | Value | Source |

| Physical State | Liquid | [6][7] |

| Appearance | Colorless to light yellow | [7] |

| Boiling Point | 313.9 ± 11.0 °C (at 760 mmHg) | [7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Refractive Index | 1.588 | [7] |

| Melting Point | Not Available | [7] |

| Solubility | Not Available | [7] |

Note: Specific solubility data in common organic solvents is not readily published in the reviewed sources, but its lipophilic structure suggests good solubility in solvents like acetone, dichloromethane, and ethers.[8][9]

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of a chemical substance. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectra for this compound are available in the NIST WebBook.[2] The mass spectrum typically shows a molecular ion peak (M+) at m/z 198, corresponding to the molecular weight.[5] A prominent peak is often observed at m/z 183, resulting from the loss of a methyl group (CH₃).[5]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenolic group and sharp peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is essential for structural elucidation. One would expect to see distinct signals for the aromatic protons on both phenyl rings, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and a singlet for the phenolic hydroxyl (OH) proton, which may be broad and its chemical shift solvent-dependent.[5]

-

¹³C NMR : The carbon NMR would show unique signals for each of the 14 carbon atoms in the asymmetric molecule, confirming the overall carbon framework.[5]

-

-

Gas Chromatography (GC) : The retention index of this compound has been determined on non-polar columns, which is useful for its identification in complex mixtures.[11]

Chemical Reactivity and Profile

The chemical behavior of this compound is dominated by its phenolic hydroxyl group and the two aromatic rings.

Reactivity of the Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide ion. This allows it to participate in several key reactions:

-

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[1]

-

Etherification : Reaction with alkyl halides in the presence of a base to form ethers, such as in the Williamson ether synthesis.[1]

Reactivity of the Aromatic Rings: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in this compound, the ortho position is already substituted. The bulky phenylethyl group can sterically hinder further substitution at the other ortho position (position 6), potentially favoring substitution at the para position (position 4).

Potential Biological Activity: The phenolic structural motif is common in many biologically active molecules. Consequently, this compound and its derivatives have been investigated for several potential activities:

-

Antioxidant Properties : Like many phenols, it is suggested to exhibit antioxidant activity by scavenging free radicals, a property attributed to the hydrogen-donating ability of the hydroxyl group.[1]

-

Antimicrobial and Anti-inflammatory Effects : Preliminary research suggests potential antimicrobial and anti-inflammatory properties, though these findings require more extensive investigation.[1]

Synthesis Methodology: Acid-Catalyzed Alkylation of Phenol

A common and industrially relevant method for producing phenylethyl phenols is the direct Friedel-Crafts alkylation of phenol with styrene.[12] The choice of catalyst and reaction conditions is critical to control the regioselectivity (ortho vs. para substitution) and the degree of alkylation.

Protocol: Synthesis of this compound

-

Objective : To synthesize this compound via the sulfuric acid-catalyzed reaction of phenol and styrene.

-

Causality : Sulfuric acid acts as a strong proton source, protonating styrene to generate a stable secondary benzylic carbocation. This electrophile is then attacked by the electron-rich phenol ring. The inclusion of a pre-synthesized mono-(alpha-phenylethyl) phenol in the initial mixture can help drive the reaction equilibrium towards the desired product and improve yields.[12]

Step-by-Step Methodology:

-

Reactor Setup : A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The setup should be in a well-ventilated fume hood.

-

Initial Charge : The flask is charged with phenol and a smaller amount of pre-existing ortho-(alpha-phenylethyl) phenol.[12] The mixture is heated to approximately 120-140°C with stirring.

-

Catalyst Addition : A catalytic amount of concentrated sulfuric acid (e.g., 98%) is carefully added to the heated phenol mixture.

-

Styrene Addition : Styrene is added dropwise from the dropping funnel over a period of 1-2 hours. The dropwise addition is crucial to control the reaction exotherm and to minimize the formation of tars and poly-alkylated byproducts.[12]

-

Reaction and Curing : After the styrene addition is complete, the reaction mixture is held at a higher temperature (e.g., 150-180°C) for an additional 1-3 hours to ensure the reaction reaches equilibrium.[12]

-

Work-up : The mixture is cooled to below 100°C. The acid catalyst is neutralized by washing with a basic solution (e.g., dilute sodium carbonate or sodium hydroxide), followed by washes with water to remove residual salts.

-

Purification : The organic layer is separated. The final product is purified by vacuum distillation to separate the desired this compound from unreacted phenol, the para-isomer, and higher molecular weight products.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.

-

GHS Hazard Classification : The compound is classified with the signal word "Warning".[6][7]

-

Hazard Statements :

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[14]

-

Handling : All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14] Avoid contact with skin, eyes, and clothing.[15]

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7][14]

Applications in Research and Development

The unique structure of this compound makes it a valuable building block and functional molecule in several areas.

-

Pharmaceutical Intermediate : Its structure can serve as a scaffold or intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of both a nucleophilic hydroxyl group and sites for further functionalization makes it a versatile starting material.

-

Polymer Science : Substituted phenols are widely used as antioxidants and stabilizers in polymers like rubber and plastics.[1][8] They function by terminating the free-radical chain reactions that lead to polymer degradation.

-

Cosmetics : Due to its potential antioxidant properties, it can be incorporated into cosmetic formulations as a preservative or to protect the product and skin from oxidative damage.[1]

References

-

Hoffman Fine Chemicals. (n.d.). CAS 4237-44-9 | this compound | MFCD01707270. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2-(1-phenylethyl)- - Substance Details. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1-Methyl-1-phenylethyl)phenol. In PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(1-phenylethyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(1-phenylethyl)- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Bis(1-Phenylethyl)Phenol. In PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: p-(1-Phenylethyl)phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1-Phenylethyl)phenol. In PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). This compound. In Global Substance Registration System (GSRS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. In PubChem Compound Database. Retrieved from [Link]

- Underwood, J. W. (1947). U.S. Patent No. 2,432,356. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Phenol, 2,4-bis(1,1-dimethylethyl)-. GC–MS chromatogram representing.... Retrieved from [Link]

Sources

- 1. Buy this compound | 4237-44-9 [smolecule.com]

- 2. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4237-44-9 [sigmaaldrich.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. Buy 2,4,6-Tris(1-methyl-1-phenylethyl)phenol (EVT-12287184) | 30748-85-7 [evitachem.com]

- 9. CAS 18254-13-2: 2,4,6-Tris(1-phenylethyl)phenol [cymitquimica.com]

- 10. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 11. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 12. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]

- 13. chemos.de [chemos.de]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

A Technical Guide to the Antioxidant Mechanism of 2-(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds have emerged as a significant class of antioxidants with therapeutic potential. This technical guide provides an in-depth exploration of the core mechanism of action of 2-(1-phenylethyl)phenol as an antioxidant. By synthesizing established principles of phenolic antioxidant chemistry with the unique structural attributes of this molecule, we elucidate its capacity for free radical scavenging and its potential role in mitigating oxidative damage. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies for the evaluation of this compound and related compounds.

Introduction: The Imperative for Novel Antioxidants

The cellular metabolic landscape is a dynamic environment where the generation of ROS is an unavoidable consequence of aerobic respiration and other physiological processes. While ROS play a role in cellular signaling, their overabundance leads to oxidative damage to vital macromolecules such as DNA, proteins, and lipids. The body's endogenous antioxidant defense systems are not always sufficient to counteract excessive ROS production, creating a need for exogenous antioxidant intervention.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a prominent class of natural and synthetic antioxidants.[1] Their ability to donate a hydrogen atom or an electron to neutralize free radicals underpins their protective effects.[1] this compound, a member of this family, possesses a distinct structural feature—a bulky 1-phenylethyl group at the ortho position to the phenolic hydroxyl group—that significantly influences its antioxidant capacity.[2][3] This guide will dissect the mechanistic intricacies of this molecule, providing a robust framework for its scientific investigation and potential therapeutic application.

Core Antioxidant Mechanisms of Phenolic Compounds

The antioxidant activity of phenolic compounds, including this compound, is primarily governed by their ability to intercept and neutralize free radicals. This is achieved through several key mechanisms:

-

Hydrogen Atom Transfer (HAT): This is a primary mechanism where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•).[4][5] The efficacy of this process is largely dependent on the O-H bond dissociation enthalpy (BDE).[6][7] A lower BDE facilitates easier hydrogen donation.

-

Single Electron Transfer (SET): In this mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion.[4] The radical cation can then deprotonate to form a phenoxyl radical.

-

Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the initial deprotonation of the phenol to form a phenoxide anion (ArO-), which then donates an electron to the free radical.[4] This mechanism is particularly relevant in polar solvents.

The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, preventing it from initiating new radical chain reactions.[5]

The Specific Mechanism of this compound: A Structural Perspective

The antioxidant prowess of this compound is intrinsically linked to its molecular architecture. The presence of the 1-phenylethyl group at the ortho position to the hydroxyl group introduces steric hindrance, which plays a crucial role in its antioxidant function.[8]

The Role of the Phenolic Hydroxyl Group

The cornerstone of this compound's antioxidant activity is its phenolic hydroxyl group.[2] The O-H bond in this group is the primary site of interaction with free radicals. The ease with which this hydrogen atom is donated is a critical determinant of its radical scavenging potential.

Influence of the ortho-Substituted 1-Phenylethyl Group

The 1-phenylethyl substituent significantly modulates the antioxidant properties of the phenol in two principal ways:

-

Steric Hindrance: The bulky nature of the 1-phenylethyl group provides steric shielding to the hydroxyl group and the resulting phenoxyl radical.[8] This steric hindrance enhances the stability of the phenoxyl radical, making it less likely to participate in further reactions that could propagate oxidative chains.[8] A related compound, 2,4-bis(1-phenylethyl)phenol, is noted for its use as a polymer stabilizer due to the enhanced stability of its sterically hindered phenoxyl radical.[8]

-

Electronic Effects: While less pronounced than steric effects in this case, the alkyl nature of the phenylethyl group can have a mild electron-donating effect on the aromatic ring, which can influence the O-H bond dissociation energy.

The primary antioxidant mechanism of this compound is therefore proposed to be Hydrogen Atom Transfer (HAT) , driven by the donation of its phenolic hydrogen to a free radical. The resulting phenoxyl radical is stabilized by resonance and, importantly, by the steric hindrance imparted by the ortho-1-phenylethyl group.

Diagram: Proposed Antioxidant Mechanism of this compound

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Experimental Evaluation of Antioxidant Activity

A multi-faceted approach employing a combination of in vitro and in vivo assays is essential for a comprehensive evaluation of the antioxidant potential of this compound.

In Vitro Antioxidant Assays

These assays provide a rapid and cost-effective means to assess the radical scavenging and reducing capabilities of a compound.

Table 1: Key In Vitro Antioxidant Assays

| Assay | Principle | Key Parameters Measured |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10] | IC50 (concentration required to scavenge 50% of DPPH radicals) |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of the antioxidant to scavenge the pre-formed ABTS radical cation.[11][12] | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.[13] | FRAP value (expressed as Fe²⁺ equivalents) |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of the antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14] | ORAC value (expressed as Trolox equivalents) |

| Hydroxyl Radical Scavenging Assay | Measures the ability of the antioxidant to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.[9][10] | Scavenging percentage |

Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the DPPH solution to a specific volume of each dilution of the test compound. Include a control with the solvent instead of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

In Vivo Antioxidant Models

While in vitro assays are valuable for initial screening, in vivo models are crucial for assessing the antioxidant efficacy of a compound in a complex biological system.[13][15]

Table 2: Common In Vivo Models for Antioxidant Evaluation

| Model Organism | Oxidative Stress Inducer | Key Biomarkers Measured |

| Rodents (Mice, Rats) | Carbon tetrachloride (CCl₄), D-galactose, High-fat diet | Levels of antioxidant enzymes (SOD, CAT, GPx), Malondialdehyde (MDA) as a marker of lipid peroxidation, Protein carbonyl content, 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a marker of DNA damage. |

| Zebrafish (Danio rerio) | Hydrogen peroxide (H₂O₂), Acrylamide | ROS levels, Cell death, Expression of antioxidant genes.[16] |

| Yeast (Saccharomyces cerevisiae) | Hydrogen peroxide (H₂O₂), Paraquat | Cell viability, ROS accumulation, Glutathione levels.[17] |

Experimental Workflow: In Vivo Antioxidant Assessment in a Rodent Model

Caption: A typical workflow for evaluating in vivo antioxidant activity.

Computational Approaches to Understanding the Antioxidant Mechanism

Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide valuable theoretical insights into the antioxidant mechanism of this compound.[18][19] These computational studies can be used to:

-

Calculate the O-H Bond Dissociation Enthalpy (BDE): A lower BDE generally correlates with higher antioxidant activity via the HAT mechanism.[6][7]

-

Determine Ionization Potential (IP) and Electron Affinity (EA): These parameters are relevant for assessing the likelihood of the SET mechanism.

-

Analyze the Stability of the Phenoxyl Radical: Computational methods can model the spin density distribution in the phenoxyl radical, providing insights into its stability.[20]

These theoretical calculations can complement experimental data and aid in the rational design of more potent phenolic antioxidants.

Potential Applications and Future Directions

The antioxidant properties of this compound suggest its potential utility in various applications:

-

Pharmaceuticals: As a lead compound for the development of drugs targeting diseases with an underlying oxidative stress component.[2]

-

Cosmetics: As an antioxidant to protect skin from oxidative damage induced by UV radiation and pollutants.[2]

-

Polymer Industry: As a stabilizer to prevent the degradation of polymers.[2][8]

Future research should focus on:

-

Comprehensive In Vivo Studies: To establish the efficacy and safety profile of this compound in relevant disease models.

-

Metabolic and Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its antioxidant activity and drug-like properties.

Conclusion

This compound represents a promising phenolic antioxidant whose mechanism of action is rooted in the principles of free radical scavenging. Its efficacy is primarily attributed to the hydrogen-donating capability of its phenolic hydroxyl group and the stabilizing effect of the sterically hindering ortho-substituted 1-phenylethyl group on the resultant phenoxyl radical. A thorough understanding of its mechanism, coupled with rigorous experimental and computational evaluation, will be instrumental in unlocking its full therapeutic and industrial potential. This guide provides a foundational framework for such endeavors, paving the way for the development of novel antioxidant strategies.

References

-

Zeb, A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. [Link]

- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106.

-